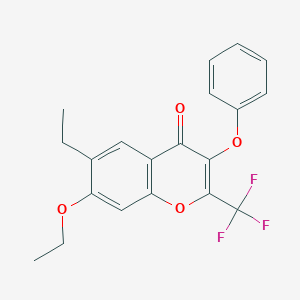

7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3O4/c1-3-12-10-14-16(11-15(12)25-4-2)27-19(20(21,22)23)18(17(14)24)26-13-8-6-5-7-9-13/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFWGULLAKQAGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylated Acyl Chloride Coupling

Phloroglucinol undergoes Friedel-Crafts acylation with a trifluoromethyl-containing acyl chloride, such as 2-(trifluoromethyl)acetyl chloride, in the presence of a Lewis acid catalyst. Anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0–5°C for 5 hours yields a trihydroxyacetophenone intermediate. For example:

-

Procedure : Phloroglucinol (35.1 g, 279 mmol) is dissolved in ethyl ether (500 mL) with ZnCl₂ (8 g, 59 mmol). 2-Methoxy acetonitrile (18 g, 253 mmol) is added under ice cooling, followed by dry HCl gas bubbling for 5 hours. The precipitate is filtered, refluxed in water, and recrystallized to yield 2-methoxy-1-(2,4,6-trihydroxyphenyl)ethanone.

Cyclization to Chromenone

The intermediate is cyclized under alkaline conditions. For instance, treatment with cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at 80°C for 12 hours induces ring closure, forming the 4H-chromen-4-one core.

Regioselective Alkylation for Ethoxy and Ethyl Groups

Ethoxy Group Introduction at Position 7

The ethoxy group is introduced via nucleophilic substitution. The hydroxyl group at position 7 is deprotonated using a strong base like sodium hydride (NaH) in dimethylformamide (DMF), followed by reaction with ethyl bromide (C₂H₅Br) at 60°C for 6 hours.

Ethyl Group Installation at Position 6

Ethylation at position 6 employs a Friedel-Crafts alkylation strategy. Ethyl magnesium bromide (C₂H₅MgBr) in THF reacts with the chromenone intermediate at −20°C, followed by quenching with ammonium chloride (NH₄Cl).

Phenoxy Group Functionalization at Position 3

Condensation with Phenol Derivatives

The phenoxy group is introduced via a condensation reaction. The hydroxyl group at position 3 is activated using a Mitsunobu reaction (triphenylphosphine, diethyl azodicarboxylate) with phenol in THF at room temperature for 24 hours. Alternatively, a Ullmann coupling with iodobenzene and copper(I) iodide in dimethylacetamide (DMAc) at 120°C for 18 hours achieves phenoxylation.

Trifluoromethylation Strategies

Late-Stage Trifluoromethylation

The trifluoromethyl group at position 2 is installed using a nickel-catalyzed cross-coupling. A brominated chromenone intermediate reacts with trifluoromethyl zinc bromide (CF₃ZnBr) in the presence of Ni(OAc)₂ and 1,8-diazabicycloundec-7-ene (DBU) under purple LED light (410–415 nm) at 30°C for 24 hours.

-

Gram-Scale Example : Ni(OAc)₂·4H₂O (0.375 mmol), ligand L5 (0.375 mmol), and DBU (11.25 mmol) in THF (35 mL) yield 78% product after 48 hours.

Reaction Optimization and Challenges

Solvent and Base Selection

Competing Side Reactions

-

Over-Alkylation : Controlled stoichiometry (1.1 equiv. alkylating agent) minimizes di- or trialkylation byproducts.

-

Trifluoromethyl Group Stability : The CF₃ group is susceptible to hydrolysis under strongly acidic conditions, necessitating neutral pH during workup.

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The phenoxy and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenones.

Scientific Research Applications

Chemistry

In chemistry, 7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may exhibit various pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties. It can be used in the development of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Bioactivity: The 3-phenoxy group in the target compound differs from 3-(4-fluorophenyl) in . Phenoxy groups may enhance π-π stacking with enzyme active sites, while fluorophenyl groups improve metabolic stability . 7-Ethoxy vs. Methoxy substituents () are less bulky, possibly favoring synthetic accessibility .

Synthetic Accessibility: Compounds with trifluoromethyl groups (e.g., ) often require specialized reagents (e.g., trifluoroacetic anhydride) or halogenation steps, increasing synthesis complexity . High yields (87–96%) in suggest that chromenones with fewer substituents (e.g., lacking ethoxy/ethyl groups) are more straightforward to synthesize.

Biological Activity: α-Amylase Inhibition: highlights that chloro/methoxy-substituted chromenones (e.g., 3k) exhibit potent α-amylase inhibition (IC₅₀ = 1.2 µM), likely due to electron-withdrawing groups enhancing enzyme binding. The target compound’s ethoxy/ethyl groups may modulate similar activity . Antioxidant Potential: Hydroxy-substituted analogs () show promise in scavenging free radicals, but ethoxy groups in the target compound may reduce this effect due to decreased polarity .

Physicochemical Properties

- Melting Points : Ethoxy/ethyl-substituted compounds (e.g., : MP = 86°C) generally have lower melting points than hydroxy-substituted analogs (: MP > 200°C), impacting formulation strategies .

Biological Activity

7-Ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is with a molecular weight of 324.38 g/mol. The compound features a chromenone core with various substituents that influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Potential to reduce inflammation markers in vitro.

- Anticancer Effects : Notable cytotoxicity against several cancer cell lines.

The biological activity of 7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could modulate the activity of receptors associated with cancer proliferation.

- Cell Cycle Arrest : Evidence suggests it induces cell cycle arrest in cancer cells, particularly at the G2/M phase.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound against human cancer cell lines, including A549 (lung cancer) and HT-1080 (fibrosarcoma). The results indicated an IC50 value ranging from 10 to 15 µM, showcasing significant cytotoxicity compared to standard chemotherapeutics.

Antimicrobial Studies

In antimicrobial assays, the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| 7-Ethoxy-6-ethyl-3-phenoxy-chromen-4-one | Structure | 10 - 15 | 50 |

| 7-Ethoxy-6-methyl-chromen-4-one | Structure | 20 - 25 | 60 |

| 7-Ethoxy-3-(4-propylphenoxy)-chromen-4-one | Structure | 15 - 20 | 55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.